molecular formula C23H19ClN4O3 B2898221 N-(2-chlorobenzyl)-2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251674-94-8

N-(2-chlorobenzyl)-2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2898221
CAS RN: 1251674-94-8
M. Wt: 434.88
InChI Key: YEDNLMAXRKQVAA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Properties

  • Quinazolinone-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, with certain derivatives showing remarkable activity at specific concentrations against HeLa cell line. This suggests potential for cancer treatment applications (Hassanzadeh et al., 2019).

Antimicrobial and Antibacterial Agents

  • Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage demonstrated broad-spectrum antibacterial activity against tested microorganisms, indicating their potential as antibacterial agents (Bhoi et al., 2015).

Antiviral Effects

  • A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and decreased viral load in Japanese encephalitis virus-infected mice, pointing to its potential therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

  • Quinazolinyl acetamides were synthesized and investigated for analgesic, anti-inflammatory, and ulcerogenic index activities. One compound in particular showed potent analgesic and anti-inflammatory activities, suggesting potential for pain and inflammation management (Alagarsamy et al., 2015).

Anticonvulsant Evaluation

  • Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. One compound showed significant efficacy against maximal electroshock and subcutaneous pentylenetetrazole seizures in mice, indicating its potential as an anticonvulsant agent (Nath et al., 2021).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c24-18-7-3-1-5-15(18)12-25-20(29)13-28-19-8-4-2-6-16(19)17(11-21(28)30)23-26-22(27-31-23)14-9-10-14/h1-8,11,14H,9-10,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNLMAXRKQVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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